2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL
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Overview
Description
2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL is a heterocyclic compound that features a thiazole ring fused with a cyclopentanol moiety. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL typically involves the reaction of 2-methylthiazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the pure compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted thiazoles, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Cyclopentanol: A related compound with a cyclopentanol moiety but lacking the thiazole ring.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness: 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL is unique due to its combination of the thiazole ring and cyclopentanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H15NOS/c1-7-11-6-9(13-7)5-8-3-2-4-10(8)12/h6,8,10,12H,2-5H2,1H3 |
InChI Key |
YQALDACZRFQSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC2CCCC2O |
Origin of Product |
United States |
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